

Application Note: HPLC Analysis of 4,6-Dimethoxy-5-nitropyrimidine

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Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

Cat. No.: B100634

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4,6-Dimethoxy-5-nitropyrimidine**. The described reverse-phase (RP-HPLC) protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for purity assessment and quality control in research and drug development settings. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, modified with formic acid for improved peak shape and mass spectrometry compatibility.

Introduction

4,6-Dimethoxy-5-nitropyrimidine is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. Accurate and reliable analytical methods are crucial for determining the purity and concentration of this compound in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.^[1] This document provides a detailed protocol for the analysis of **4,6-Dimethoxy-5-nitropyrimidine** using RP-HPLC with UV detection.

Experimental

Instrumentation and Consumables

Parameter	Specification
HPLC System	Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column	C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials	2 mL amber glass vials with PTFE septa
Syringe Filters	0.45 µm PTFE or Nylon
Solvents	HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade)

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis of **4,6-Dimethoxy-5-nitropyrimidine**.^[2] The separation is typically carried out on C8 or C18 silica gel columns.^[1] The mobile phase generally consists of a mixture of acetonitrile and water, often with the addition of an acid like phosphoric or formic acid to improve peak symmetry.^{[2][3]} For applications compatible with mass spectrometry, formic acid is the preferred modifier.^{[2][3]}

Parameter	Value
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Elution Mode	Isocratic at 60% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	10 minutes

Protocols

Mobile Phase Preparation

- Mobile Phase A (0.1% Formic Acid in Water): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes.

Sample and Standard Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **4,6-Dimethoxy-5-nitropyrimidine** reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Solution: Prepare the test sample at a concentration similar to the middle of the standard curve range using the same diluent.
- Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC System Setup and Analysis

- System Priming: Prime all solvent lines with their respective mobile phases to ensure the absence of air bubbles and to achieve a stable baseline.
- Column Equilibration: Install the C18 column and equilibrate it with the isocratic mobile phase composition (40% A: 60% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.
- Sequence Setup: Create a sequence in the HPLC software. Include blank injections (diluent) at the beginning and end of the sequence to check for carryover.

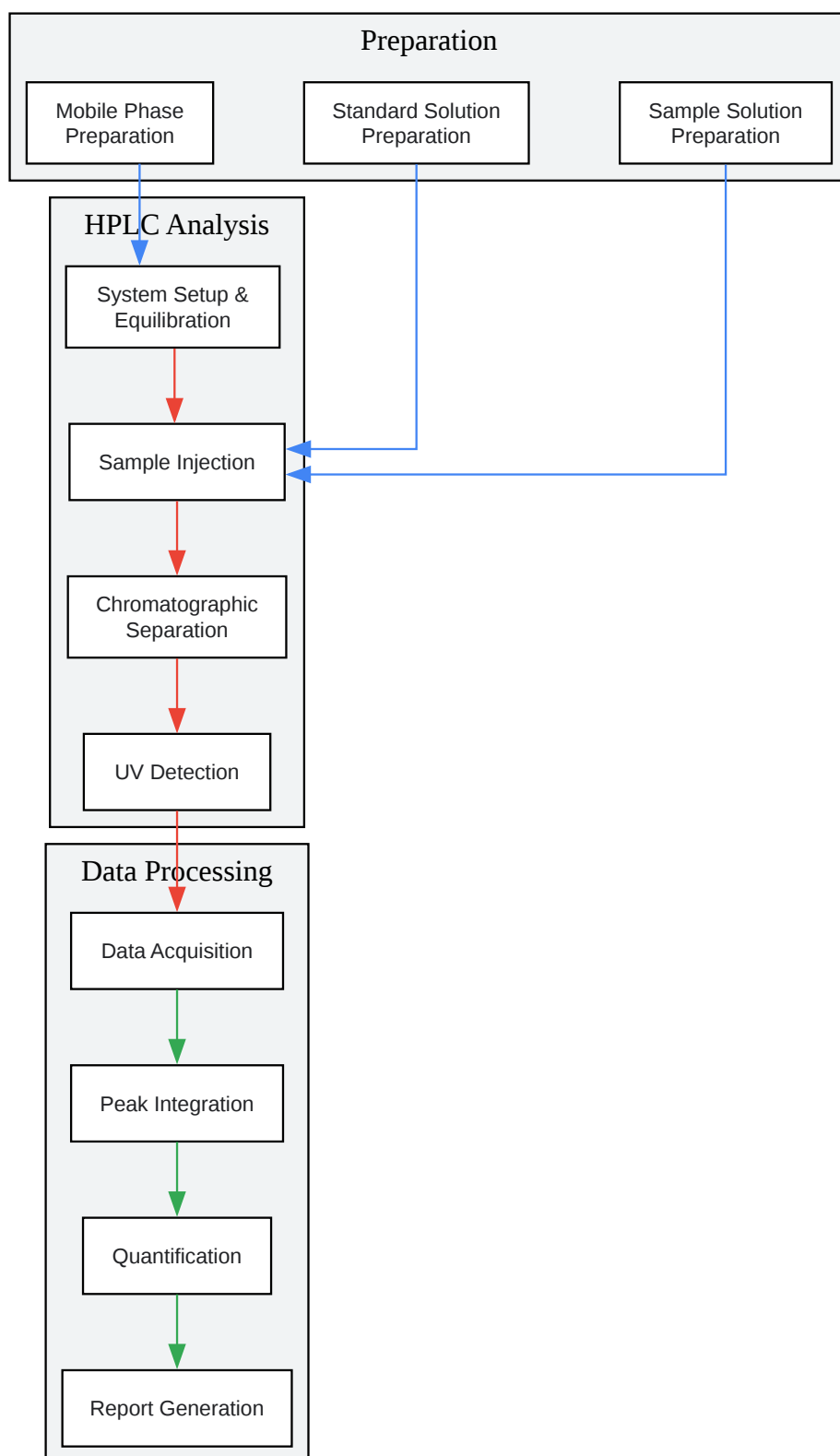
- **Sample Injection:** Place the standard and sample vials in the autosampler and initiate the analysis sequence.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of **4,6-Dimethoxy-5-nitropyrimidine** under the specified conditions. Please note that this data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Parameter	Expected Result
Retention Time (min)	~ 4.5
Linearity (R^2)	> 0.999
Precision (% RSD, n=6)	< 1.5%
Accuracy (% Recovery)	98.0 - 102.0%
Limit of Detection (LOD)	~ 0.1 µg/mL
Limit of Quantification (LOQ)	~ 0.3 µg/mL
Tailing Factor	< 1.2

Visualization of Experimental Workflow



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Caption: Workflow for HPLC analysis of **4,6-Dimethoxy-5-nitropyrimidine**.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of **4,6-Dimethoxy-5-nitropyrimidine**. The protocol is straightforward and utilizes common HPLC instrumentation and consumables. This method can be readily implemented in quality control laboratories for routine analysis and in research settings for the characterization of this compound. The provided workflow and illustrative data serve as a comprehensive guide for researchers, scientists, and drug development professionals.

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